![molecular formula C21H18Cl2N4O3S3 B2952766 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide CAS No. 396724-99-5](/img/structure/B2952766.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
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Overview
Description
The compound contains several functional groups including a benzothiazole ring, a thiazole ring, and a sulfamoyl group. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Thiazole is a heterocyclic compound that contains a five-membered ring with two heteroatoms (nitrogen and sulfur). The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom bonded to two oxygen atoms and an amine group .
Molecular Structure Analysis
The presence of multiple rings in the compound suggests a fairly rigid structure. The benzothiazole and thiazole rings are aromatic, contributing to the stability of the molecule. The sulfamoyl group may confer polarity to the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis
Benzothiazoles and thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions due to the presence of the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Agents
Benzothiazole derivatives have been extensively studied for their antibacterial properties. The presence of the benzothiazole moiety in compounds has shown promising activity against various bacterial strains. For instance, certain derivatives have exhibited significant inhibitory effects against Staphylococcus aureus , with minimum inhibitory concentration (MIC) values in the low micromolar range . This suggests that our compound could be synthesized and tested for its efficacy as an antibacterial agent, potentially leading to the development of new antibiotics.
Anticancer Activity
The structural features of benzothiazole and thiazole are often associated with anticancer activity. These compounds can be designed to target specific pathways or mechanisms within cancer cells. For example, modifications at different positions of the thiazole-based compounds have led to molecules with potent antitumor activities . The compound could be explored for its potential to act as a chemotherapeutic agent, especially if it can be shown to have selective toxicity towards cancer cells.
Antifungal Applications
Similar to their antibacterial properties, benzothiazole derivatives also exhibit antifungal activities. They can be used to develop treatments for fungal infections, which are a significant concern in both clinical settings and agriculture. The compound’s efficacy against common fungal pathogens could be a valuable area of research, contributing to the field of antifungal drug development .
Antiprotozoal Effects
Protozoan infections are responsible for a range of diseases, and benzothiazole derivatives have shown promise as antiprotozoal agents. Research into the compound’s activity against protozoa could lead to new treatments for diseases such as malaria, leishmaniasis, and trypanosomiasis .
Anti-Inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives is another area of interest. These compounds can modulate inflammatory pathways, providing relief from conditions such as arthritis and other inflammatory diseases. Investigating the compound’s ability to reduce inflammation could have significant implications for the treatment of chronic inflammatory conditions .
Enzyme Inhibition
Benzothiazole and thiazole derivatives are known to act as enzyme inhibitors, targeting various enzymes involved in disease processes. For example, they can inhibit carbonic anhydrases, which are implicated in conditions like glaucoma and edema. The compound could be studied for its ability to inhibit specific enzymes, leading to potential applications in treating a range of disorders .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O3S3/c22-9-11-27(12-10-23)33(29,30)15-7-5-14(6-8-15)19(28)26-21-25-17(13-31-21)20-24-16-3-1-2-4-18(16)32-20/h1-8,13H,9-12H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFRWXWESBTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide |
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